molecular formula C8H8BrNO3 B11869215 Ethyl 2-bromo-3-hydroxyisonicotinate

Ethyl 2-bromo-3-hydroxyisonicotinate

Cat. No.: B11869215
M. Wt: 246.06 g/mol
InChI Key: FRSWLRSIAXMDBL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of isonicotinic acid and features a bromine atom and a hydroxy group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-hydroxyisonicotinate typically involves the bromination of ethyl 3-hydroxyisonicotinate. The reaction is carried out using bromine in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: PCC in dichloromethane.

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-3-hydroxyisonicotinate is unique due to the presence of both a bromine atom and a hydroxy group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 2-bromo-3-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3

InChI Key

FRSWLRSIAXMDBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)O

Origin of Product

United States

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